N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE is a compound that features a unique structure combining an isoxazole ring with a phenylbutanamide moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE typically involves the formation of the isoxazole ring followed by the attachment of the phenylbutanamide group. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of appropriate solvents and catalysts. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: Reduction of the carbonyl group in the phenylbutanamide moiety can yield alcohol derivatives.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The phenylbutanamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Similar in structure but differs in the side-chain substituents.
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: Contains a benzoisoxazole core and is used as a BRD4 inhibitor.
Uniqueness
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE is unique due to its specific combination of the isoxazole ring and phenylbutanamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-11-14(21-18-12)9-10-17-16(20)8-7-15(19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCSFUKCOOJYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.